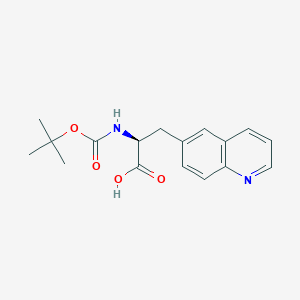

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a quinoline moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a quinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Purification: The final product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Free amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the amino acid backbone can interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-3-(quinolin-6-YL)propanoic acid: Lacks the Boc protection, making it more reactive.

(S)-2-((Tert-butoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid: Contains a pyridine moiety instead of quinoline, altering its reactivity and biological activity.

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid is unique due to the presence of both the Boc-protected amino group and the quinoline moiety, which confer distinct chemical and biological properties.

Biologische Aktivität

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid, often abbreviated as Boc-quinoline amino acid, is a chiral compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a quinoline moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4, with a molecular weight of approximately 316.35 g/mol. The presence of the Boc group provides stability and protects the amino functionality during synthetic processes, while the quinoline component is known for its biological activity, particularly in anticancer and antimicrobial contexts .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Furthermore, the amino acid backbone can engage with enzymes and receptors, modulating their activities. This dual mechanism suggests that this compound may serve as a scaffold for the development of novel therapeutic agents .

Anticancer Activity

Research has indicated that compounds containing quinoline structures exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific activity of this compound in this context remains under investigation, but preliminary data suggest it may enhance the efficacy of existing chemotherapeutics.

Antimicrobial Properties

Quinoline-based compounds have also been recognized for their antimicrobial activity. The mechanism often involves disruption of bacterial DNA or inhibition of specific enzymes critical for bacterial survival. A study highlighted that similar quinoline derivatives exhibited potent activity against various bacterial strains, suggesting that this compound could be a candidate for further exploration in antimicrobial therapies .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (S)-2-Amino-3-(quinolin-6-YL)propanoic acid | Lacks Boc protection | Higher reactivity | More prone to degradation |

| (S)-2-((Tert-butoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid | Pyridine moiety | Varies from quinoline | Different biological profile |

The comparison indicates that while similar compounds may share some biological activities, the presence of the Boc group and the quinoline structure in this compound offers unique advantages in terms of stability and potential therapeutic applications .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of quinoline can significantly inhibit cancer cell lines such as HeLa and MCF-7. The introduction of the Boc group in this compound may enhance its bioavailability and reduce toxicity compared to unprotected analogs .

- Synergistic Effects : Preliminary studies have suggested that combining this compound with established anticancer drugs could yield synergistic effects, improving overall treatment efficacy against resistant cancer strains .

Eigenschaften

Molekularformel |

C17H20N2O4 |

|---|---|

Molekulargewicht |

316.35 g/mol |

IUPAC-Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-13-12(9-11)5-4-8-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

InChI-Schlüssel |

RKXHRTIJBJISNY-AWEZNQCLSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.